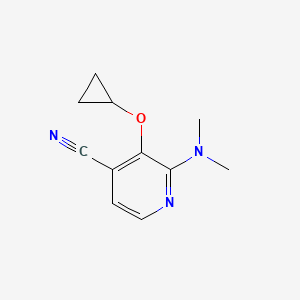![molecular formula C22H17N3 B14807303 3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14807303.png)
3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is a compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and technology .
Preparation Methods
The synthesis of 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminobenzonitrile. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds to 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile include:
3-Amino-9-ethylcarbazole: This compound is used as a starting material for the synthesis of other organic compounds and has applications in organic electronics.
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol:
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound has been explored for its biological activities and potential therapeutic applications.
The uniqueness of 3-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile lies in its specific structure, which imparts distinct electronic and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H17N3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[(9-ethylcarbazol-3-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C22H17N3/c1-2-25-21-9-4-3-8-19(21)20-13-17(10-11-22(20)25)15-24-18-7-5-6-16(12-18)14-23/h3-13,15H,2H2,1H3 |
InChI Key |
YUMAFKWHPDORQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC(=C3)C#N)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B14807231.png)

![(1S,3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid](/img/structure/B14807243.png)
![2-{[3-(Acetylamino)phenyl]carbamoyl}benzoic acid](/img/structure/B14807247.png)

![2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807259.png)






